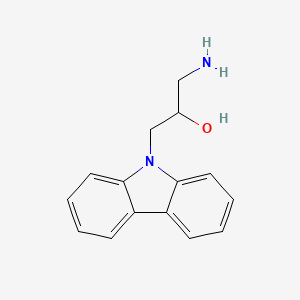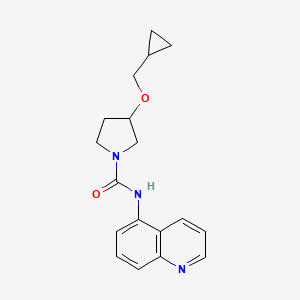
6-(4-(2-(benzylthio)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, and the benzylthioacetyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds. The piperazine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the potentially charged piperazine ring might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Transformations
The compound , due to its structural similarity to heterocyclic compounds, may find applications in heterocyclic transformations. For instance, derivatives of 3-methylpyrimidine have been studied for their ability to undergo transformations under phase-transfer catalytic conditions, leading to the synthesis of various heterocyclic systems such as 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones. These reactions underscore the potential utility of the compound in synthesizing novel heterocyclic structures with potential pharmacological activities (Singh, Aggarwal, & Kumar, 1992).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine diones, similar to the given chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Novel derivatives have shown promising results as cyclooxygenase inhibitors, displaying significant anti-inflammatory and analgesic activities. This suggests the potential of the compound as a precursor in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Luminescent Properties and Photo-induced Electron Transfer
Compounds structurally related to the given chemical, especially those with naphthalimide and piperazine subunits, have been explored for their luminescent properties and potential in photo-induced electron transfer (PET) processes. Such studies contribute to the understanding of the fundamental properties of these compounds and their applications in materials science and photophysics (Gan, Chen, Chang, & Tian, 2003).
Antiproliferative and Erythroid Differentiation Activities
Research on piperazine derivatives has indicated their efficacy in inhibiting cell proliferation and inducing erythroid differentiation in leukemia cell lines. These findings highlight the potential of compounds with piperazine moieties, akin to the given chemical, in the development of treatments for chronic myelogenous leukemia and other hematological malignancies (Saab et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is believed to interact with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
It is likely that it interferes with the normal functioning of mycobacterium tuberculosis, leading to its anti-tubercular activity .
Pharmacokinetics
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra, suggesting that they are able to reach their target in sufficient concentrations .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra, leading to its anti-tubercular activity
Propiedades
IUPAC Name |
6-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-20-16(23)11-15(19-18(20)25)21-7-9-22(10-8-21)17(24)13-26-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBSWRHFDFBWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-(benzylthio)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)

![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)

![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)